N-(4-carbamoylphenyl)adamantane-1-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)adamantane-1-carboxamide is a chemical compound characterized by the presence of an adamantane core structure substituted with a carbamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-carbamoylphenyl)adamantane-1-carboxamide can be synthesized through the reaction of adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine. The reaction is typically carried out by heating the mixture at 80°C for 8 hours . This method provides yields ranging from 54% to 87%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The aromatic ring in the compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
N-(4-carbamoylphenyl)adamantane-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique structure makes it valuable for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane core structure is known for its stability and ability to interact with various biological molecules. The carbamoylphenyl group can enhance these interactions, leading to potential biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetylphenyl)adamantane-1-carboxamide
- N-(4-Methylphenyl)adamantane-1-carboxamide
- N-(4-Hydroxyphenyl)adamantane-1-carboxamide
Uniqueness
N-(4-carbamoylphenyl)adamantane-1-carboxamide is unique due to the presence of the carbamoyl group, which can significantly influence its chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the aromatic ring .
Properties
IUPAC Name |
N-(4-carbamoylphenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c19-16(21)14-1-3-15(4-2-14)20-17(22)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEUKVYUWCFOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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